N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3/c17-11-4-10(16(18,19)20)7-21-12(11)5-15(23)22-6-9-1-2-13-14(3-9)25-8-24-13/h1-4,7H,5-6,8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYADYFNSEAQMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound’s molecular formula is , indicating a complex structure that integrates various functional groups, including a benzodioxole moiety and a chlorinated pyridine. The presence of trifluoromethyl groups is significant as it may enhance the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole compounds demonstrate notable anticancer properties. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM, suggesting potential for further development as an anticancer agent .
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, similar benzodioxole derivatives have demonstrated potent inhibition against α-amylase, an enzyme critical in carbohydrate metabolism. The IC50 values reported for these compounds ranged from 0.68 to 0.85 µM, indicating strong inhibitory effects . This suggests that this compound could be explored for managing diabetes and metabolic disorders.
Toxicity Studies
Toxicity assessments using zebrafish embryos revealed that several related compounds displayed varying degrees of toxicity, with some exhibiting low toxicity profiles at certain concentrations . This is crucial for evaluating the safety of potential therapeutic applications.
Case Study 1: Antidiabetic Potential
In vivo studies using streptozotocin-induced diabetic mice showed that similar benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This highlights the potential of this compound in diabetes management.
Case Study 2: Cytotoxicity in Cancer Research
A series of benzodioxole derivatives were tested for their cytotoxic effects on cancer cell lines. One derivative showed promising results with an IC50 value greater than 150 µM on normal cell lines, suggesting a favorable safety profile alongside its anticancer efficacy .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in metabolic pathways. The binding affinity and specificity of the compound can lead to modulation of enzymatic activities, contributing to its therapeutic effects.
Summary Table of Biological Activities
| Activity | IC50 Value | Effect |
|---|---|---|
| α-Amylase Inhibition | 0.68 - 0.85 µM | Significant inhibition |
| Cytotoxicity (Cancer Cells) | 26 - 65 µM | Potent activity |
| Blood Glucose Reduction | Not specified | Effective in diabetic models |
| Toxicity (Zebrafish) | Varies | Low toxicity at certain doses |
Q & A
Basic: What are the established synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide?
The synthesis typically involves coupling a benzodioxolylmethylamine derivative with a substituted pyridinylacetamide precursor. A key step includes nucleophilic substitution or amide bond formation under controlled conditions. For example:
- Step 1 : React 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with 2-chloroacetamide derivatives in the presence of potassium carbonate and DMF at 80°C to form the pyridinylacetamide core .
- Step 2 : Couple the resulting intermediate with 1,3-benzodioxol-5-ylmethylamine via a thioether linkage or amidation, optimized for pH (6.5–7.5) and temperature (60–80°C) to maximize yield .
- Monitoring : Use TLC or HPLC to track reaction progress, ensuring minimal byproduct formation .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies in biological activity (e.g., IC50 values) may arise from structural analogs, assay conditions, or impurities. Methodological approaches include:
- Structural Validation : Confirm purity (>95%) via LC-MS and NMR (compare δ 7.2–8.1 ppm for aromatic protons and δ 4.2–5.1 ppm for acetamide groups) .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time, and solvent controls). For example, discrepancies in kinase inhibition may stem from ATP concentration variations .
- SAR Analysis : Compare with analogs (e.g., replacement of trifluoromethyl with methyl groups) to isolate pharmacophoric contributions .
Basic: What spectroscopic techniques are recommended for structural elucidation?
- NMR : 1H/13C NMR to confirm benzodioxole (δ 5.9–6.1 ppm for methylene dioxygens) and pyridinylacetamide moieties (δ 2.8–3.2 ppm for acetamide methylene) .
- FT-IR : Detect C=O stretches (~1680 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
- HRMS : Verify molecular ion [M+H]+ at m/z 413.07 (calculated for C₁₇H₁₂ClF₃N₂O₃) .
Advanced: How to design experiments to optimize reaction yield while minimizing toxic byproducts?
- DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), base (K₂CO₃ vs. Et₃N), and temperature (60–100°C) in a factorial design .
- Byproduct Analysis : Use GC-MS to identify chlorinated intermediates (e.g., unreacted chloroacetamide) and adjust stoichiometry .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Basic: What are the known biological targets or mechanisms of action?
The compound’s trifluoromethyl and chloro groups enhance hydrophobic interactions with target proteins. Reported activities include:
- Kinase Inhibition : Potentially targets JAK2 or EGFR due to structural similarity to pyridinylacetamide-based inhibitors .
- Antimicrobial Activity : Disrupts bacterial membrane synthesis via binding to penicillin-binding proteins (PBPs) .
Advanced: What computational strategies can predict binding affinities or metabolic stability?
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4HJO for kinase targets) to model interactions with the trifluoromethyl group .
- QSAR Modeling : Train models on datasets of pyridinylacetamide analogs to predict logP (clogP ≈ 3.2) and metabolic clearance .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .
Basic: What safety protocols are recommended for handling this compound?
- Hazard Identification : CAS-associated risks (e.g., UN 3259 for related compounds) suggest irritant properties .
- PPE : Use nitrile gloves, fume hoods, and closed systems to avoid inhalation of fine powders .
- Waste Disposal : Neutralize chlorinated byproducts with 10% NaOH before disposal .
Advanced: How to address discrepancies in spectral data between synthesized batches?
- Batch Comparison : Overlay NMR spectra (e.g., δ 6.8 ppm for benzodioxole protons) to detect regioisomers or hydration .
- XRD Analysis : Resolve crystal structures to confirm stereochemistry, especially if biological activity varies .
- Impurity Profiling : Use HPLC-DAD to quantify residual solvents (e.g., DMF < 500 ppm) .
Basic: What are the solubility and stability profiles under different conditions?
- Solubility : >10 mg/mL in DMSO; <0.1 mg/mL in water (logP ≈ 3.5) .
- Stability : Store at –20°C in amber vials; degrades >40°C (TGA shows decomposition onset at 150°C) .
Advanced: How can researchers validate hypothesized metabolic pathways?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for hydroxylated or glucuronidated metabolites .
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to trace excretion routes in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
